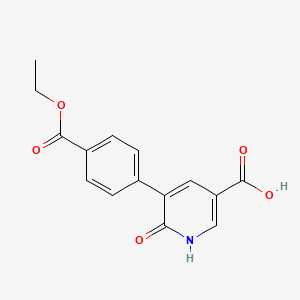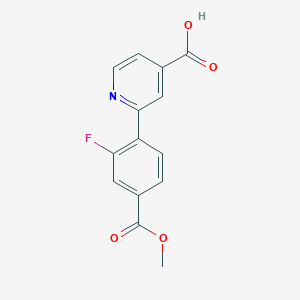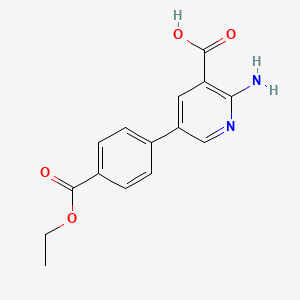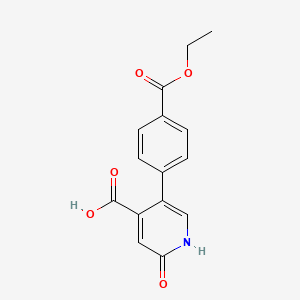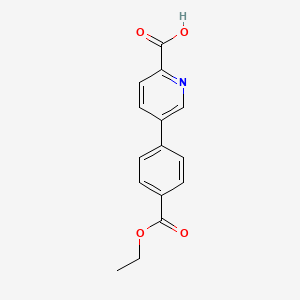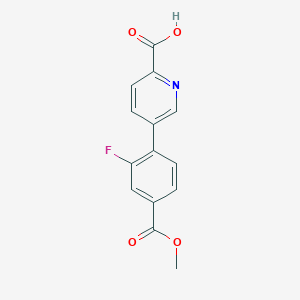
5-(2-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% (also referred to as 5-Fluoro-4-methoxycarbonylphenylpicolinic acid, or FMCPPA) is an organic compound with a wide range of applications in scientific research. It is a white crystalline powder with a melting point of 205-210°C and a molecular weight of 260.2 g/mol. FMCPPA is soluble in water and organic solvents, and is stable in air.
Applications De Recherche Scientifique
FMCPPA has a variety of applications in scientific research. It is used as a reagent in the synthesis of various compounds, including heterocyclic compounds, peptides, and peptidomimetics. It is also used as a ligand in coordination chemistry. Additionally, FMCPPA is used in the synthesis of fluorescent dyes, and has been used as a fluorescent label for proteins.
Mécanisme D'action
FMCPPA is an anionic ligand that binds to metal ions, such as zinc, copper, and nickel. It forms a coordinate covalent bond with the metal ion, which can be used to modulate the reactivity of the metal ion. This mechanism of action is useful in a variety of applications, including catalysis and the synthesis of complex molecules.
Biochemical and Physiological Effects
FMCPPA has not been studied extensively in terms of its biochemical and physiological effects. However, it has been shown to have antibacterial activity against several Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. Additionally, FMCPPA has been shown to have antifungal activity against several species of fungi, including Candida albicans.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using FMCPPA in lab experiments is its solubility in both water and organic solvents, which makes it easy to use in a variety of applications. Additionally, FMCPPA is stable in air, which makes it suitable for long-term storage. However, the main limitation of using FMCPPA is its low solubility in polar organic solvents, which can make it difficult to use in certain applications.
Orientations Futures
There are a number of potential future directions for research involving FMCPPA. These include further studies on its antibacterial and antifungal activities, as well as its potential use as a fluorescent label for proteins. Additionally, further research is needed to explore its potential applications in catalysis, coordination chemistry, and the synthesis of complex molecules. Finally, further studies are needed to explore the potential of FMCPPA as a drug delivery system, as well as its potential toxicological effects.
Méthodes De Synthèse
FMCPPA can be synthesized by a two-step process. The first step involves the reaction of 4-methoxycarbonylphenylacetic acid and 2-fluoroacetic acid in the presence of a base such as sodium hydroxide. This reaction produces 4-methoxycarbonylphenyl-2-fluoroacetic acid, which is then reacted with picolinic acid in the presence of a strong acid such as sulfuric acid. This reaction produces FMCPPA.
Propriétés
IUPAC Name |
5-(2-fluoro-4-methoxycarbonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c1-20-14(19)8-2-4-10(11(15)6-8)9-3-5-12(13(17)18)16-7-9/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOSJANSNWNSEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=CN=C(C=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95%](/img/structure/B6392720.png)
![2-Chloro-5-[3-(N-ethylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6392723.png)



